molecular formula C13H15Cl2NO B11180199 (2,6-Dichlorophenyl)(4-methylpiperidin-1-yl)methanone

(2,6-Dichlorophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11180199
M. Wt: 272.17 g/mol
InChI Key: MGWPMDURUKFOHR-UHFFFAOYSA-N
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Description

1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE is an organic compound that belongs to the class of piperidines It is characterized by the presence of a 2,6-dichlorobenzoyl group attached to a 4-methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE typically involves the acylation of 4-methylpiperidine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the benzoyl carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit certain proteases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzoyl chloride
  • 2,6-Dichlorobenzonitrile
  • 4-Methylpiperidine

Comparison: 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE is unique due to the combination of the 2,6-dichlorobenzoyl group and the 4-methylpiperidine ring. This structural feature imparts specific chemical and biological properties that distinguish it from similar compounds. For example, while 2,6-dichlorobenzoyl chloride is primarily used as a reagent, the addition of the piperidine ring in 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE enhances its potential as a bioactive molecule .

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15Cl2NO/c1-9-5-7-16(8-6-9)13(17)12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3

InChI Key

MGWPMDURUKFOHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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